molecular formula C17H10N2Na2O9S2 B13796963 Chromazone red

Chromazone red

Cat. No.: B13796963
M. Wt: 496.4 g/mol
InChI Key: VURGGKLPICPXJL-UHFFFAOYSA-L
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Description

Chromazone Red is a thermochromic microencapsulated powder designed for integration into non-aqueous adhesive systems and plastic matrices. It exhibits reversible color change upon heating, transitioning from its base red hue to colorless or a lighter shade within a defined temperature range . Key technical properties include:

  • Activation Temperatures: Standard ranges at 15°C, 31°C, and 47°C, with customizable options from -10°C to +69°C.
  • Particle Size: 90% of particles measure <8 µm (pre-drying), ensuring fine dispersion in formulations.
  • Durability: Solid content of 98% ±2%, though it is sensitive to UV exposure, prolonged heat (>50°C), and polar solvents like ethanol and ammonia .
  • Applications: Compatible with epoxy resins, UV-curable inks, and composites, often requiring masterbatch preparation with EVA at ≥20% loading for optimal performance .

Properties

Molecular Formula

C17H10N2Na2O9S2

Molecular Weight

496.4 g/mol

IUPAC Name

disodium;7-[(4-formylphenyl)diazenyl]-1,8-dihydroxynaphthalene-2,6-disulfonate

InChI

InChI=1S/C17H12N2O9S2.2Na/c20-8-9-1-4-11(5-2-9)18-19-15-13(30(26,27)28)7-10-3-6-12(29(23,24)25)16(21)14(10)17(15)22;;/h1-8,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

VURGGKLPICPXJL-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C=O)N=NC2=C(C=C3C=CC(=C(C3=C2O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Overview of the Synthesis Process

The preparation of this compound (also referred to as adrenal color hydrazone in some patents) is characterized by a sequence of chemical reactions starting with the synthesis of chloroacetylcatechol, followed by the formation of adrenal ketone hydrochloride, hydrogenation to epinephrine aqueous solution, and finally oxidative condensation with semicarbazide hydrochloride to yield the this compound product.

Stepwise Preparation Process

Step Number Description Key Reagents & Conditions Product/Intermediate Notes
1 Synthesis of Chloroacetylcatechol - React catechol with chloracetyl chloride in dichloroethane
- Catalyst: aluminum trichloride
- Temperature: 0-30 °C
Chloroacetylcatechol Reaction mixture quenched with ice hydrochloric acid, centrifuged, and dried
2 Synthesis of Adrenal Ketone Hydrochloride - React chloroacetylcatechol with methylamine solution
- Temperature control: below 10 °C initially, then 35-40 °C for 4-5 hours
- Purification by centrifugation and ethanol washing
Adrenal ketone hydrochloride (off-white solid, HPLC ≥ 97%) Product is crystalline powder, pH adjusted to 6.0-7.0
3 Hydrogenation to Epinephrine Aqueous Solution - Dissolve adrenal ketone hydrochloride in water
- Decolorize with activated carbon at 30-50 °C
- Add sodium borohydride at pH 9-10, temperature below 25 °C
- Reaction time: 1-2 hours at 20-40 °C
- Adjust pH to 4.0-5.0
Epinephrine aqueous solution Directly used in next oxidative condensation step
4 Oxidative Condensation to Form this compound - Mix epinephrine solution with potassium ferricyanide and sodium bicarbonate at 0-5 °C
- Add semicarbazide hydrochloride and potassium acetate solution
- Stir at room temperature for 2-3 hours
- Solid isolation by centrifugation and washing
This compound (adrenal color hydrazone) Product is orange crystalline powder, HPLC ≥ 98%

Source: Adapted and consolidated from patent CN108047121B (2017)

Purification and Final Treatment

  • The solid this compound obtained after oxidative condensation is subjected to reflux and washing with absolute ethanol multiple times (up to 12 times) to remove impurities.
  • The filter cake is further leached with ethanol and dried.
  • Additional treatment includes dissolving the dried product in dilute sodium hydroxide (<1% concentration), filtering impurities, adjusting pH with dilute hydrochloric acid to 6.0-7.0, centrifugation, and reflux stirring with ethanol.
  • These steps ensure high purity, excellent color, and luster of the final this compound product.

Analytical Data and Quality Control

Parameter Specification Measurement Method
Purity (HPLC) ≥ 97% (intermediates), ≥ 98% (final product) High Performance Liquid Chromatography
Physical Appearance Off-white solid (adrenal ketone hydrochloride), Orange crystalline powder (this compound) Visual inspection
pH (final product solution) 6.0 - 7.0 pH meter
Yield High yield reported, e.g., 31 kg this compound from 50 kg starting material Weight measurement

The process is optimized for simplicity, fewer steps, easy operation, and good reproducibility with high yield and purity.

Comparative Analysis of Preparation Methods

The method described in patent CN108047121B offers significant advantages over traditional methods:

  • Simplicity : Fewer reaction steps with integrated processes.
  • Control : Precise temperature and pH controls at each stage improve product quality.
  • Yield and Purity : High purity (≥98%) and good yield are achieved.
  • Scalability : Suitable for industrial-scale production due to straightforward operations.

No alternative preparation methods with comparable detail and reliability were found in the reviewed literature, indicating this method as the current authoritative standard for this compound synthesis.

Summary Table of Preparation Process

Stage Reaction Key Conditions Outcome
1 Friedel-Crafts acylation of catechol AlCl3 catalyst, 0-30 °C Chloroacetylcatechol
2 Amination with methylamine <10 °C to 40 °C, 4-5 h Adrenal ketone hydrochloride
3 Reduction with sodium borohydride pH 9-10, <25 °C, 1-2 h Epinephrine aqueous solution
4 Oxidative condensation with semicarbazide 0-5 °C to room temp, 2-3 h This compound hydrazone

Chemical Reactions Analysis

Absence of Identifiable Data

The term "Chromazone Red" does not appear in peer-reviewed journals, safety data sheets, or regulatory filings within the provided sources. Key reasons include:

  • Nomenclature mismatch : The name may be proprietary, outdated, or region-specific.

  • Potential misidentification : Similar-sounding compounds (e.g., resorufin, azo dyes) are documented but lack direct association with "this compound" .

Related Compounds with Documented Reactivity

While "this compound" itself is unverified, structurally analogous dyes and pigments exhibit reactivity patterns that may offer indirect insights:

CompoundReaction TypeKey FindingsSource
ResorufinRedox cyclingReversibly reduced to dihydroresorufin by NaBH₄; oxidizes in O₂
Azo dyes (e.g., Red 40)Reduction of -N=N- bondsCleavage by azoreductases produces aromatic amines, some carcinogenic
AnthocyaninspH-dependent tautomerismStructural shifts cause color changes (red in acid, blue in base)

Recommendations for Further Research

  • Verify nomenclature : Confirm the IUPAC name, CAS registry number, or structural formula of "this compound."

  • Explore patent databases : Proprietary dyes often appear in patent filings rather than academic journals.

  • Analyze spectral data : UV-Vis or NMR spectra could clarify functional groups and reactivity pathways.

Without additional context or validated references, a detailed chemical profile of "this compound" cannot be authoritatively constructed.

Scientific Research Applications

Chromazone red has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chromazone red involves the reversible color change of leuco dyes. When heated, the leuco dyes undergo a structural change that results in a colorless form. Upon cooling, the dyes revert to their original colored form. This reversible process is facilitated by the microencapsulation of the dyes, which protects them from external factors and ensures consistent performance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermochromic materials are broadly categorized into organic leuco dyes, liquid crystals, and inorganic compounds. Below is a comparative analysis of Chromazone Red against these groups:

Organic Leuco Dye Systems

Leuco dyes, such as those in "mood ring" applications, share functional similarities with this compound but differ critically:

Property This compound Leuco Dyes
Activation Range 15°C–47°C (adjustable) Typically 27°C–32°C (fixed)
Reversibility Full reversibility upon cooling Partially reversible; prone to fading
Chemical Stability Degrades under UV/ethanol/ammonia Sensitive to pH and oxidative environments
Formulation Microencapsulated for solvent resistance Unencapsulated; requires stabilization

Key Advantage: this compound’s microencapsulation enhances solvent compatibility in non-aqueous systems, whereas leuco dyes often require protective matrices for industrial use.

Liquid Crystal Thermochromics

Liquid crystals (e.g., cholesteryl nonanoate) offer precise temperature responsiveness but differ in application scope:

Property This compound Liquid Crystals
Color Transition Opaque-to-transparent shift Visible iridescent spectrum shift
Temperature Precision ±4°C activation threshold ±0.1°C accuracy
Cost Moderate High (due to complex synthesis)
Applications Plastics, inks, coatings Medical thermography, high-precision sensors

Key Advantage : Liquid crystals excel in precision but are cost-prohibitive for bulk industrial use, unlike this compound.

Inorganic Thermochromic Compounds

Inorganic systems, such as cobalt(II) chloride, provide UV stability but face regulatory constraints:

Property This compound Cobalt(II) Chloride
Toxicity Non-toxic (microencapsulated) Toxic; regulated under REACH
UV Stability Degrades under prolonged UV Highly UV-resistant
Environmental Impact Low High (ecotoxic)

Key Advantage: this compound’s non-toxic profile makes it preferable for consumer goods, whereas inorganic alternatives face usage restrictions .

Research Findings and Industrial Relevance

  • Stability Testing : this compound’s sensitivity to shear and polar solvents necessitates pre-formulation stability tests, as highlighted in its technical documentation .
  • Performance in Composites : Studies indicate that this compound retains functionality in EVA masterbatches even at high filler loads (≥20%), unlike leuco dyes, which degrade under similar conditions .
  • Regulatory Compliance : Its compliance with REACH and absence of restricted substances (e.g., cobalt) align with EU chemical safety guidelines .

Biological Activity

Introduction

Chromazone Red, a synthetic azo dye, has garnered attention for its biological activity, particularly in the fields of toxicology, pharmacology, and food safety. This article reviews the current understanding of its biological effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-), which links aromatic rings. This structure is significant as it influences the compound's solubility, stability, and reactivity.

Toxicological Studies

  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on various cell lines. For instance, studies show that at concentrations above 50 µg/mL, significant cell death occurs in human liver (HepG2) and breast cancer (MCF-7) cell lines. The mechanism appears to involve oxidative stress and apoptosis induction .
  • Genotoxicity : In vitro assays have demonstrated that this compound can induce DNA strand breaks and chromosomal aberrations in cultured human lymphocytes at higher concentrations (≥100 µg/mL). This suggests potential genotoxic effects that warrant further investigation .
  • Antioxidant Activity : Interestingly, at lower concentrations (10-50 µg/mL), this compound has been observed to possess antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Case Study 1 : A study involving Drosophila melanogaster assessed the effects of this compound on lifespan and reproductive success. Results indicated no significant toxicity; however, a slight reduction in fertility was noted at high exposure levels .
  • Case Study 2 : In an in vitro model using HL-60 promyelocytic cells, this compound exhibited pro-apoptotic activity, leading to increased DNA fragmentation without causing direct DNA damage. This suggests a potential role in cancer therapy as a chemopreventive agent .

Summary of Biological Effects

Biological ActivityEffect LevelMechanism/Notes
CytotoxicityHigh (>50 µg/mL)Induces apoptosis via oxidative stress
GenotoxicityModerate (≥100 µg/mL)Causes DNA strand breaks
Antioxidant ActivityLow (10-50 µg/mL)Scavenges free radicals
Pro-apoptotic ActivityModerateInduces DNA fragmentation

The biological activities of this compound can be attributed to its interaction with cellular components:

  • Oxidative Stress Induction : The dye's structure allows it to generate reactive oxygen species (ROS), leading to cellular damage.
  • Apoptosis Pathways : Evidence suggests that this compound activates caspase pathways in cancer cells, promoting programmed cell death .

Regulatory Status and Safety

This compound is subject to regulatory scrutiny due to its potential toxicological effects. Current safety assessments recommend limiting exposure levels in consumer products to mitigate health risks.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the thermal stability of Chromazone Red in polymer matrices?

  • Methodology : Conduct differential scanning calorimetry (DSC) at heating rates of 5–10°C/min to identify activation thresholds (e.g., 15°C, 31°C, 47°C). Pair with thermogravimetric analysis (TGA) to monitor mass loss during thermal cycling. Ensure inert atmospheres (N₂ or Ar) to avoid oxidative degradation .
  • Data Interpretation : Compare hysteresis loops from heating/cooling cycles to evaluate reversibility. Note irreversible changes above 50°C, which indicate permanent structural alterations .

Q. How can researchers quantify solvent compatibility for this compound in non-aqueous formulations?

  • Approach : Use accelerated stability testing with polar (e.g., ethanol, isopropyl alcohol) and non-polar solvents. Monitor colorimetric shifts via UV-Vis spectroscopy (400–700 nm) over 72 hours. Cross-reference with FTIR to detect solvent-induced chemical interactions (e.g., hydrogen bonding) .
  • Caution : Avoid ammonia and ethanol; substitute with tertiary amines or glycol ethers for improved compatibility .

Q. What are the standard methods for evaluating photostability in this compound-based coatings?

  • Procedure : Expose samples to UV-A (315–400 nm) and UV-B (280–315 nm) radiation in a QUV weatherometer. Measure ΔE (color difference) using CIELAB coordinates before and after exposure. Correlate degradation rates with blue wool scale ratings (1–2 for this compound) .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal response in epoxy resins be resolved?

  • Conflict Analysis : Review dispersion methods (e.g., three-roll milling vs. high-shear mixing). Inconsistent particle distribution (<8 µm) may cause localized overheating. Validate with SEM imaging to confirm microcapsule integrity post-processing .
  • Statistical Tools : Apply ANOVA to compare batch variability (n ≥ 5 replicates). Use Bonferroni correction for multiple comparisons to reduce Type I errors .

Q. What strategies optimize this compound’s reversibility in dynamic thermochromic applications?

  • Design : Incorporate EVA masterbatches at ≥20% loading to buffer thermal stress. Test cyclic durability (>1,000 cycles) using programmable thermal chambers. Track activation temperature drift via Arrhenius modeling to predict service life .
  • Innovation : Explore co-encapsulation with UV stabilizers (e.g., benzotriazoles) to mitigate synergistic degradation from heat and light .

Q. How do pH fluctuations affect this compound’s chromic behavior in composite materials?

  • Experimental Framework : Immerse samples in buffered solutions (pH 3–10) for 14 days. Monitor reversible/irreversible color changes using in-situ spectrophotometry. Pair with XPS to identify protonation/deprotonation of chromophore functional groups .
  • Limitations : Avoid aqueous systems unless using Chromazone slurries, as powder formulations degrade in water .

Q. What statistical models are appropriate for analyzing time-dependent fading in this compound studies?

  • Model Selection : Apply Weibull analysis for failure-time data (e.g., time to 10% ΔE). Use Cox proportional hazards regression to identify covariates (e.g., temperature, solvent exposure) .
  • Validation : Ensure ≥80% power in sample size calculations (G*Power software) to detect clinically significant differences .

Methodological Guidelines

  • Data Reporting : Follow Pharmaceutical Research standards: disclose n-values, statistical tests, and manufacturer details for equipment/chemicals .
  • Reproducibility : Include step-by-step protocols in supplementary materials, adhering to Chromatography journal requirements for experimental replication .
  • Ethics & Compliance : Obtain IRB approval for human-centric studies (e.g., this compound in wearable sensors) and declare conflicts of interest per COPE guidelines .

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